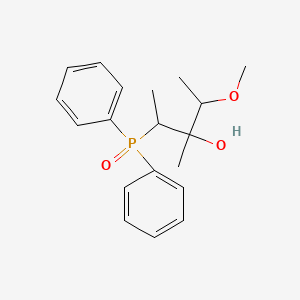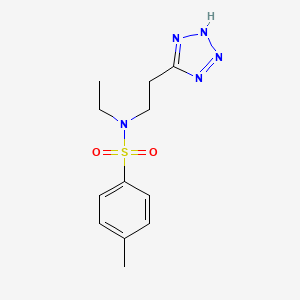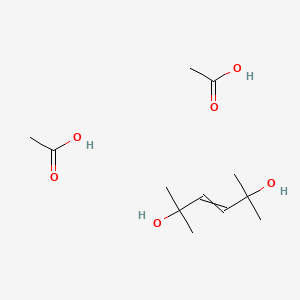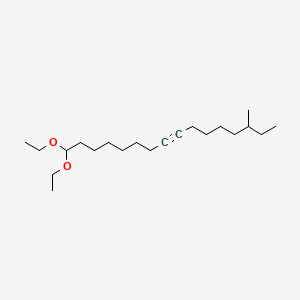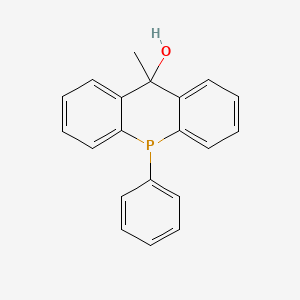
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is an organophosphorus compound with a unique structure that combines features of both acridine and phosphine oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol typically involves the reaction of acridine derivatives with phosphorus reagents. One common method involves the reaction of 10-methylacridine with phenylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated or nitrated acridine derivatives.
Applications De Recherche Scientifique
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol involves its interaction with molecular targets through its phosphine and acridine moieties. The phosphine group can coordinate with metal ions, while the acridine ring can participate in π-π stacking interactions with aromatic systems. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Methyl-5-phenyl-5,10-dihydroacridine: Lacks the phosphine oxide group, making it less versatile in coordination chemistry.
Phenylphosphine oxide: Does not have the acridine ring, limiting its applications in π-π stacking interactions.
Acridine: Lacks the phosphine group, reducing its ability to coordinate with metal ions.
Uniqueness
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is unique due to its combination of acridine and phosphine oxide functionalities. This dual nature allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
65523-17-3 |
|---|---|
Formule moléculaire |
C20H17OP |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
10-methyl-5-phenylacridophosphin-10-ol |
InChI |
InChI=1S/C20H17OP/c1-20(21)16-11-5-7-13-18(16)22(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14,21H,1H3 |
Clé InChI |
IFHDCNLEFPGFJU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2P(C3=CC=CC=C31)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


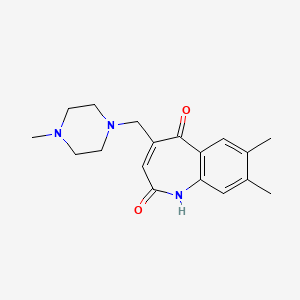



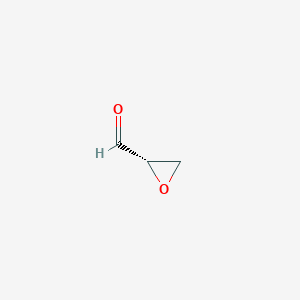
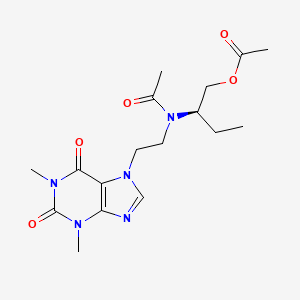

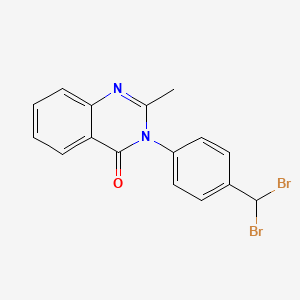
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)

